5-(benzylsulfanyl)-1-methyl-1H-tetrazole
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Overview
Description
1H-Tetrazole, 1-methyl-5-[(phenylmethyl)thio]- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-methyl-5-[(phenylmethyl)thio]- can be synthesized through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of azides with nitriles.
Microwave-Assisted Synthesis: This method accelerates the reaction process, allowing for the efficient conversion of nitriles to tetrazoles in a solvent like dimethylformamide (DMF).
Heterogeneous Catalysis: Using catalysts like lanthanum nitrate hexahydrate in a solvent such as DMF can produce high yields of the desired product.
Industrial Production Methods: Industrial production often employs scalable methods such as microwave-assisted synthesis and heterogeneous catalysis due to their efficiency, cost-effectiveness, and high yields. These methods are preferred for large-scale production to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 1-methyl-5-[(phenylmethyl)thio]- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The phenylmethylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1H-Tetrazole, 1-methyl-5-[(phenylmethyl)thio]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-methyl-5-[(phenylmethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate binding to active sites, leading to inhibition or modulation of enzyme activity . The phenylmethylthio group enhances lipophilicity, aiding in membrane penetration and increasing bioavailability .
Comparison with Similar Compounds
5-Substituted 1H-Tetrazoles: These compounds share the tetrazole core but differ in the substituents at the 5-position, such as 5-methyl-1H-tetrazole and 5-phenyl-1H-tetrazole.
1,5-Disubstituted Tetrazoles: Compounds like 1,5-dimethyl-1H-tetrazole feature substitutions at both the 1- and 5-positions.
Uniqueness: 1H-Tetrazole, 1-methyl-5-[(phenylmethyl)thio]- is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential for biological activity, making it a valuable candidate for various applications .
Properties
CAS No. |
56610-79-8 |
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Molecular Formula |
C9H10N4S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-benzylsulfanyl-1-methyltetrazole |
InChI |
InChI=1S/C9H10N4S/c1-13-9(10-11-12-13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
JEKXHNRBOABNHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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